mannose-binding protein C
Description
Properties
CAS No. |
143107-72-6 |
|---|---|
Molecular Formula |
C34H38Br2N2O18 |
Synonyms |
mannose-binding protein C |
Origin of Product |
United States |
Scientific Research Applications
Immunological Functions
Mannose-binding protein C is primarily recognized for its role in the immune response. It binds to a variety of pathogens, including bacteria, viruses, and fungi, enhancing opsonization and complement activation.
- Pathogen Recognition : MBP C binds to pathogens such as Staphylococcus aureus, Candida species, and various viruses like HIV and influenza A . This binding is calcium-dependent and occurs through its carbohydrate-recognition domain.
- Complement Activation : Upon binding to pathogens, MBP C activates the complement system via associated serine proteases (MASPs), leading to enhanced opsonization and clearance of the pathogens from circulation .
- Inflammatory Response Modulation : MBP C's interaction with amyloid β peptides suggests a role in modulating inflammatory responses, which could have implications for diseases such as Alzheimer's .
Vaccine Development
Recent studies have highlighted the potential of MBP C in enhancing vaccine efficacy through its ability to promote immune responses.
- Nanoparticle Vaccines : Research indicates that MBP C can facilitate the trafficking of glycosylated nanoparticles to lymph nodes, significantly enhancing germinal center responses to various antigens, including those from HIV and influenza . This suggests that incorporating MBP C into vaccine formulations could improve immunogenicity.
- Targeting Tumor Cells : MBP C has been shown to recognize specific ligands on tumor cells, such as those found in colorectal carcinoma. This property could be harnessed for targeted cancer therapies or diagnostics .
Therapeutic Applications
The therapeutic potential of MBP C extends beyond immunology into various medical applications.
- Treatment of Infections : Given its role in pathogen recognition and clearance, MBP C could be developed as a therapeutic agent in treating infections, particularly in individuals with MBL deficiency who are more susceptible to infections .
- Liver Injury Treatment : There is emerging evidence that MBP C may play a role in mitigating chemical-induced sterile liver injury, suggesting potential applications in liver disease management .
Case Studies and Research Findings
Several studies have documented the applications of MBP C across different fields:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below summarizes structural similarities and differences between MBP-C and related lectins:
- Key Structural Insights: MBP-C and rat MBP-A share conserved calcium-dependent binding mechanisms, with Glu/Asn residues critical for mannose recognition . Unlike plant lectins (e.g., Pinellia ternata), MBP-C has a collagen-like domain essential for complement activation . Pathogen-binding MBPs (e.g., Acanthamoeba) lack the collagen domain and exhibit broader monosaccharide specificity .
Functional Comparison
- Key Functional Insights :
- MBP-C uniquely bridges innate and adaptive immunity via complement activation, a feature absent in invertebrate or plant lectins .
- Acanthamoeba MBP reduces bacterial adhesion by 35–40%, highlighting its role in pathogen competition .
- Crustacean MBP is functionally analogous to antimicrobial peptides, while plant lectins exhibit direct microbicidal activity .
Disease and Clinical Relevance
- MBP-C : Low serum levels due to MBL2 mutations correlate with recurrent infections, autoimmune diseases (e.g., SLE), and poor outcomes in COVID-19 . It is also a biomarker for radiation injury and Alzheimer’s disease .
- Rat MBP-A : Used as a structural model for understanding calcium-dependent sugar binding .
- Plant Lectins : Explored for antitumor and antibacterial applications (e.g., ML6 from rainforest trees) .
Evolutionary and Cross-Species Conservation
Q & A
Q. What is the structural and functional role of MBP-C in the innate immune system?
MBP-C, encoded by the MBL2 gene, is a collectin family protein with a C-type lectin domain and collagen-like domain. It forms oligomeric structures (400–700 kDa) that bind mannose, fucose, and N-acetylglucosamine on pathogens, activating the lectin complement pathway. Its calcium-dependent carbohydrate recognition enables opsonization and pathogen clearance, serving as a critical component of innate immunity .
Q. What methodologies are recommended for isolating MBP-C from serum or recombinant systems?
Affinity chromatography using mannan- or oligo-mannose-conjugated resins (e.g., Eshmuno® CMX) is effective for purification. Optimize buffers and pH based on target protein properties, and validate purity via SDS-PAGE or mass spectrometry. Recombinant expression in eukaryotic systems (e.g., HeLa cells) can also yield functional MBP-C .
Q. How can researchers quantify MBP-C levels and assess complement activation in vitro?
Use ELISA for protein quantification and functional assays like C4/C2 consumption or mannan-binding assays to evaluate complement activation. Mass spectrometry (e.g., Progenesis QI) paired with metabolomics can validate MBP-C activity in biological fluids .
Advanced Research Questions
Q. What mechanisms underlie MBP-C-mediated activation of the complement pathway?
MBP-C binds pathogen surfaces and recruits MASP-1 and MASP-2 serine proteases. Unlike the classical pathway, MASP-1/2 form Ca²⁺-dependent complexes with MBP-C, cleaving C4 and C2 to form the C3 convertase. Structural studies reveal distinct MASP-MBP-C interactions compared to C1q-C1r/C1s .
Q. How do genetic polymorphisms (e.g., rs1800450) impact MBP-C functionality and disease susceptibility?
The MBL2 SNP rs1800450 (T/T genotype) reduces MBP-C levels, increasing susceptibility to tuberculosis, staphylococcal infections, and autoimmune diseases. Genotyping via denaturing gradient gel electrophoresis (DGGE) or allele-specific PCR can identify variants linked to immunodeficiency .
Q. What structural techniques resolve MBP-C’s carbohydrate-binding specificity?
X-ray crystallography (e.g., resolving the C-type lectin domain at 1.7 Å) and glycan microarray analysis reveal how MBP-C binds mannose via Ca²⁺-coordinated 3- and 4-OH groups. Comparative studies with MBP-A highlight subtle differences in monosaccharide recognition .
Q. How do MBP-C mutations disrupt oligomerization and immune function?
Mutations in the collagen-like domain (e.g., Gly54Asp) impair trimer formation, reducing pathogen binding. Use size-exclusion chromatography and surface plasmon resonance (SPR) to assess oligomeric stability and ligand affinity in mutant variants .
Q. What experimental models elucidate MBP-C’s role in bacterial and viral infections?
Transgenic MBL2 knockout mice show impaired clearance of Staphylococcus aureus and influenza A. In vitro, opsonophagocytosis assays using MBP-C-coated pathogens and macrophage co-cultures can quantify immune enhancement .
Q. How does MBP-C interact with apoptotic cells or DNA in autoimmune contexts?
MBP-C binds late apoptotic cells via surface glycans, promoting clearance via C1q receptors. DNA binding assays (e.g., electrophoretic mobility shift) and flow cytometry with apoptotic Jurkat cells can characterize this interaction .
Q. What strategies address contradictory data on MBP-C’s role in specific infections?
Meta-analyses of MBL2 polymorphism studies (using PRISMA guidelines) and stratification by pathogen type (e.g., gram-negative vs. viral) clarify context-dependent roles. In vitro knockdown models (siRNA/shRNA) can isolate MBP-C-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
